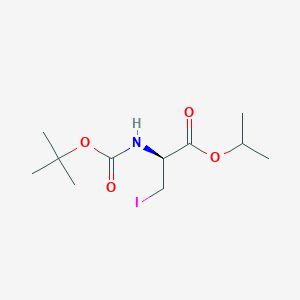

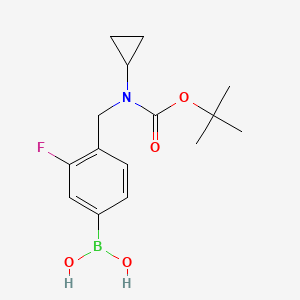

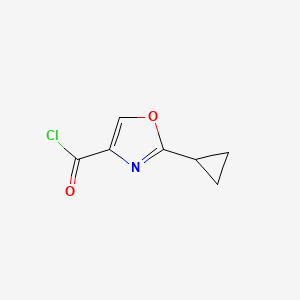

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Selective Isolation in Chromatography

Phenylboronic acids are known for their ability to selectively isolate compounds containing vicinal diol groups, such as nucleosides and catecholamines, through the formation of cyclic boronate complexes. This property is utilized in chromatography for the purification and analysis of these compounds .

Glucose Sensing and Diabetes Management

These compounds can function as glucose-sensitive polymers, enabling self-regulated insulin release. This application is particularly significant in the treatment of diabetes, where precise glucose monitoring and insulin management are crucial .

Wound Healing and Tumor Targeting

Phenylboronic acids have been used in wound healing due to their ability to interact with biological tissues. Additionally, their tumor-targeting potential makes them valuable in the development of cancer therapeutics .

Diagnostic Agent Development

The unique chemistry of phenylboronic acids allows them to serve as diagnostic agents. They can be designed to interact with specific molecular targets, such as sialic acid, for diagnostic purposes .

Drug Delivery Systems

Phenylboronic acids are utilized in drug delivery applications due to their ability to form stable complexes with various molecules, enhancing the targeted delivery of drugs to specific sites within the body .

Imaging and Tumor Therapy

Functional chemical materials incorporating phenylboronic acids have been used in imaging and tumor therapy. They can be conjugated with targeted ligands like antibodies or peptides to actively target cancer cells and tumors .

Safety and Hazards

Zukünftige Richtungen

The use of Boc-protected amino acids, such as in this compound, is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Therefore, this compound and others like it may have potential applications in peptide synthesis and other areas of organic chemistry.

Wirkmechanismus

Target of Action

Compounds with a boronic acid group are often used as proteasome inhibitors in cancer therapy. They can bind to the active site of the proteasome and inhibit its function .

Mode of Action

The boronic acid group can form a reversible covalent bond with the hydroxyl group of the proteasome’s active site. This prevents the proteasome from breaking down proteins, leading to an accumulation of proteins in the cell .

Biochemical Pathways

The inhibition of the proteasome can affect multiple biochemical pathways. It can lead to the accumulation of misfolded proteins, triggering an unfolded protein response. This can result in cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of such compounds would depend on many factors, including their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, proteasome inhibitors are well absorbed and extensively distributed in the body .

Result of Action

The inhibition of the proteasome can lead to cell death, particularly in cancer cells that are more sensitive to the effects of proteasome inhibition. This can result in a reduction in tumor size and potentially a delay in tumor progression .

Action Environment

The action of such compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and individual patient characteristics .

Eigenschaften

IUPAC Name |

[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(12-6-7-12)9-10-4-5-11(16(20)21)8-13(10)17/h4-5,8,12,20-21H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYWLLJRCLNZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

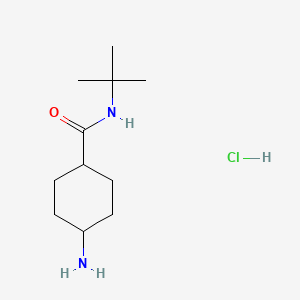

![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

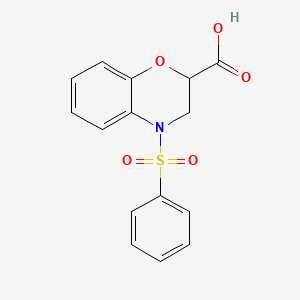

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

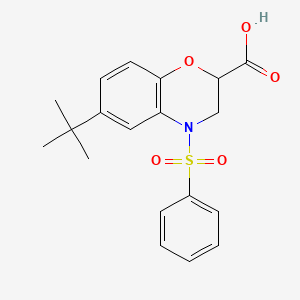

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)